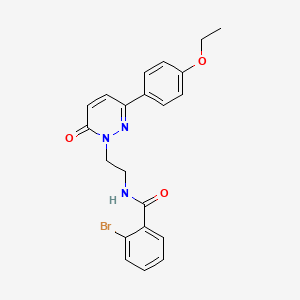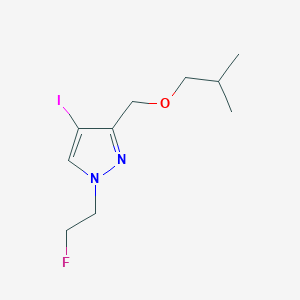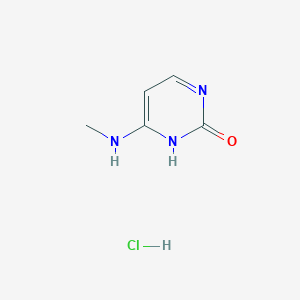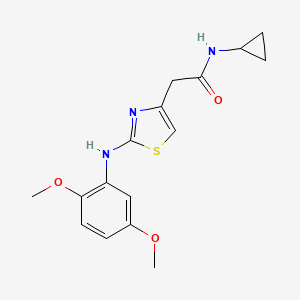![molecular formula C11H7N3OS2 B2637356 N-(benzo[c][1,2,5]thiadiazol-4-yl)thiophene-3-carboxamide CAS No. 1207017-39-7](/img/structure/B2637356.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[c][1,2,5]thiadiazole is a class of heterocyclic compounds that are often included in a wide variety of biologically active compounds and various photovoltaic devices . They are usually obtained by cyanation of 4 (7)-bromo-2,1,3-benzothiadiazoles .
Synthesis Analysis
The reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied and it was shown that the best yield of (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .Molecular Structure Analysis
The structure of the newly synthesized compound was established by means of an elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy and mass-spectrometry .Chemical Reactions Analysis
The reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Physical And Chemical Properties Analysis
Benzo[c][1,2,5]thiadiazole (isoBTD) has higher values of ELUMO and energy band gap (Eg), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .科学的研究の応用
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of N-(benzo[c][1,2,5]thiadiazol-4-yl)thiophene-3-carboxamide derivatives. Singh et al. (2014) conducted a study on the synthesis, characterization, and crystal structure of thiadiazole derivatives, providing insights into their crystallography and NMR spectroscopy findings (Singh, Pratap, Butcher, & Gupta, 2014). This study showcases the structural aspects and potential for further research into material properties and applications.
Biological Activities
The exploration of benzo[b]thiophene derivatives by Isloor, Kalluraya, and Pai (2010) highlights the significance of these molecules in medicinal chemistry due to their pharmacological properties. They synthesized new derivatives and evaluated their antibacterial, antifungal, and anti-inflammatory activities, demonstrating the potential for medical and pharmaceutical applications (Isloor, Kalluraya, & Pai, 2010).
Photovoltaic and Electrochemical Applications
Research into the photovoltaic and electrochemical properties of benzothiadiazole-containing copolymers has been conducted by Schroeder et al. (2012), who investigated the influence of fluorine substitution on device performances and film morphologies. Their study on silaindacenodithiophene copolymerized with benzo[c][1,2,5]thiadiazole derivatives reveals the impact of molecular structure on solar cell efficiency and material properties (Schroeder et al., 2012).
Molecular Electronics and Organic Solar Cells
The development of conjugated polymers for organic solar cell applications has been a significant area of research. Keshtov et al. (2013) synthesized new donor-acceptor benzodithiophene-containing copolymers, demonstrating their potential in enhancing the efficiency of polymer solar cells. Their work contributes to understanding the role of molecular design in the performance of organic photovoltaic devices (Keshtov, Toppare, Marochkin, Kochurov, Parashchuk, Trukhanov, & Khokhlov, 2013).
作用機序
Target of Action
N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide is a compound that has been studied for its potential applications in the field of organic electronics . The primary targets of this compound are the acceptor units used in the development of photoluminescent compounds . These targets play a crucial role in the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Mode of Action
The interaction of N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide with its targets results in the improvement of the electronic properties of the resulting organic materials . This is due to the strong electron-withdrawing ability of the compound, which allows for the construction of molecules with the unit core of 2,1,3-benzothiadiazol-4-yl and its derivatives .
Biochemical Pathways
The affected pathways by N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide are primarily related to the electronic properties of organic materials . The compound’s interaction with its targets can improve these properties, leading to enhanced performance in applications such as organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Result of Action
The molecular and cellular effects of N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide’s action are primarily observed in the improved electronic properties of the resulting organic materials . This leads to enhanced performance in various applications, including organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
将来の方向性
特性
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS2/c15-11(7-4-5-16-6-7)12-8-2-1-3-9-10(8)14-17-13-9/h1-6H,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGVAPMUBQGUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride](/img/structure/B2637274.png)
![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2637275.png)


![N-benzyl-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2637282.png)

![Methyl N-[[4-(furan-2-yl)thiophen-2-yl]methyl]carbamate](/img/structure/B2637285.png)
![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide](/img/structure/B2637286.png)



![N-(3,4-dimethoxyphenethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2637293.png)
![(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide](/img/structure/B2637294.png)
